molecular formula C12H11N5OS2 B2740807 1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2309802-24-0

1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No. B2740807
CAS RN: 2309802-24-0
M. Wt: 305.37
InChI Key: GBXRFPVAISTVGW-UHFFFAOYSA-N
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Description

The compound “1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” is a complex organic molecule that contains several interesting functional groups . It has two thiophene rings, a 1,2,3-triazole ring, and a urea group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . Urea is a functional group consisting of a carbonyl group flanked by two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . These rings would likely contribute to the overall stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple polar functional groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Crystallography and Molecular Geometry

1-(thiophen-2-yl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has been the subject of theoretical studies involving its crystal structure and molecular geometry. Researchers have employed computational methods such as Hartree-Fock and density functional theory (B3LYP) with a 6-31G(d) basis set to calculate its vibrational frequencies and ground-state properties . Understanding its three-dimensional arrangement is crucial for predicting its behavior in various environments.

Solvent Additives in Organic Photovoltaics

1,8-di(thiophen-2-yl)octane, a related compound, has been investigated as a solvent additive to enhance the performance of organic solar cells. While not identical to our compound, this research suggests that thiophene-based additives can optimize polymer crystallinity and improve power conversion efficiency . Further exploration of our compound’s role in organic photovoltaics is warranted.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . For example, if this compound were being studied for potential medicinal properties, the mechanism of action would depend on how the compound interacts with biological systems .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards associated with this compound . As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its potential applications . For example, if this compound shows promise as a medicinal drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

1-thiophen-2-yl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS2/c18-12(14-10-3-1-5-19-10)13-7-9-8-17(16-15-9)11-4-2-6-20-11/h1-6,8H,7H2,(H2,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXRFPVAISTVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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